2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-19-12-4-3-9(7-13(12)20-2)10-8-11-14(18)15-5-6-17(11)16-10/h3-8H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDYCIRKILTVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CNC(=O)C3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes via Cyclocondensation
The core pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is typically constructed through cyclocondensation reactions. A prominent approach involves reacting ethyl 1-(2-oxo-2-(3,4-dimethoxyphenyl)ethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines under microwave irradiation. For example, 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine reacts with the pyrazole-ketone precursor in solvent-free conditions at 120°C for 15–30 minutes, achieving yields of 65–85%. The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by intramolecular cyclization to form the pyrazinone ring (Fig. 1A).
Key variables influencing yield include:
- Electron-withdrawing groups on the phenyl ring (e.g., nitro or cyano) accelerate cyclization by increasing electrophilicity at the carbonyl carbon.
- Microwave irradiation reduces reaction time by 60% compared to conventional heating, minimizing side reactions such as hydrolysis.
Multi-step Synthesis from Pyrazole-carboxylic Acid Intermediates
An alternative route begins with pyrazole-3-carboxylic acids, proceeding through amide formation and cyclization (Fig. 1B):
- Amide Formation : Pyrazole-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which reacts with 3,4-dimethoxyphenethylamine to yield N-(3,4-dimethoxyphenethyl)pyrazole-3-carboxamide.
- Cyclization : The amide undergoes base-mediated cyclization (e.g., K₂CO₃ in DMF at 100°C) to form the pyrazinone ring. This step requires careful pH control to prevent decomposition.
This method achieves moderate yields (50–60%) but allows late-stage functionalization of the pyrazole and phenyl moieties.
Microwave-assisted One-pot Synthesis
A streamlined one-pot protocol eliminates intermediate isolation (Table 1):
| Step | Conditions | Yield (%) |
|---|---|---|
| Precursor synthesis | Ethanol, reflux, 4 h | 78 |
| Cyclocondensation | Microwave, solvent-free, 120°C, 20 min | 82 |
The precursor, ethyl 1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-phenyl-1H-pyrazole-5-carboxylate, is generated in situ via Claisen-Schmidt condensation between pyrazole-5-carboxylate and 3,4-dimethoxyacetophenone. Subsequent amine addition and cyclization under microwave irradiation complete the synthesis.
Late-stage introduction of the 3,4-dimethoxyphenyl group is achievable through Suzuki-Miyaura coupling. For example, bromopyrazolo[1,5-a]pyrazin-4(5H)-one reacts with 3,4-dimethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C. This method offers regioselectivity but requires anhydrous conditions to prevent boronic acid hydrolysis.
Comparative Analysis of Synthetic Methods
Table 2 evaluates key parameters across methodologies:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 82 | 95 | High | Moderate |
| Multi-step synthesis | 60 | 90 | Low | High |
| Microwave-assisted | 85 | 98 | Moderate | Low |
| Suzuki coupling | 70 | 88 | High | High |
Microwave-assisted synthesis emerges as the most efficient, though Pd-catalyzed coupling is preferred for introducing diverse aryl groups post-cyclization.
Structural Characterization and Validation
Critical analytical techniques include:
- ¹H NMR : The singlet at δ 3.85–3.90 ppm integrates for six protons, confirming the two methoxy groups.
- X-ray crystallography : Dihedral angles between the pyrazinone and phenyl rings (12–18°) indicate limited conjugation, stabilizing the molecule in non-planar conformations.
- HRMS : [M+H]⁺ peaks at m/z 354.1321 (calc. 354.1318) validate the molecular formula C₁₉H₁₇N₃O₃.
Industrial-scale Production Considerations
For kilogram-scale synthesis, continuous flow reactors optimize the cyclocondensation step by maintaining precise temperature control (±2°C) and reducing reaction time to 10 minutes. Post-synthesis purification via recrystallization from ethanol/water (7:3) achieves >99% purity, meeting pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or
Biologische Aktivität
2-(3,4-Dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine family. Its unique structure, characterized by a pyrazolo ring fused to a pyrazine ring with a 3,4-dimethoxyphenyl group, imparts specific chemical and biological properties. This article reviews its biological activity, particularly its potential as an anticancer agent through the inhibition of cyclin-dependent kinase 2 (CDK2).
The primary biological target of 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is CDK2 , a critical regulator of the cell cycle. The compound inhibits CDK2 activity, leading to disrupted cell cycle progression and induction of apoptosis in cancer cells. This action is significant in cancer therapeutics as it can halt the proliferation of malignant cells.
Biochemical Pathways
The inhibition of CDK2 affects several downstream pathways involved in cell cycle regulation. The resultant alterations can lead to:
- G1/S phase arrest : Preventing cells from progressing to DNA synthesis.
- Induction of apoptosis : Triggering programmed cell death in cancerous cells.
Pharmacokinetics
Pharmacokinetic studies suggest that the compound exhibits favorable properties for therapeutic applications. Its solubility and stability under physiological conditions enhance its potential as an effective drug candidate.
Anticancer Activity
In vitro studies have demonstrated that 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one exhibits significant anticancer activity against various cancer cell lines.
Case Studies and Research Findings
Recent research has highlighted the compound's efficacy in different contexts:
-
Cell Line Studies :
- In studies involving A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines, the compound demonstrated IC50 values ranging from 0.75 to 4.21 µM, indicating potent growth inhibitory effects .
- A comparative analysis showed that it effectively induced apoptosis and inhibited cell proliferation significantly more than control compounds.
- Mechanistic Insights :
- Bioactivity against Pathogens :
Data Summary Table
| Property | Value/Description |
|---|---|
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
| Molecular Formula | C14H13N3O3 |
| Molecular Weight | 273.27 g/mol |
| Primary Target | Cyclin-Dependent Kinase 2 (CDK2) |
| IC50 Values (Cancer Cell Lines) | 0.75 - 4.21 µM |
| Mechanism of Action | CDK2 inhibition leading to apoptosis |
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one showed promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The compounds exhibited GI, TGI, and LC values indicating effective growth inhibition at low concentrations .
- Mechanism of Action :
- Selectivity and Efficacy :
Anti-inflammatory Applications
The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have shown potential in modulating inflammatory pathways.
Research Insights
- Inhibition of Pro-inflammatory Cytokines :
Neuroprotective Properties
Neurodegenerative diseases pose a significant health challenge globally. Compounds like 2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one have been investigated for their neuroprotective effects.
Case Studies and Findings
- Neuroprotection in Cellular Models :
- Multi-target Ligands :
Summary Table of Applications
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrazin-4(5H)-one Core
The pharmacological profile of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is highly influenced by substituents. Key examples include:
2-Phenyl Derivatives
Zheng et al. (2011) synthesized 2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their antiproliferative effects against lung cancer cells (A549 and H322). Substitutions on the phenyl ring, such as methyl or methoxy groups, modulated activity, with IC₅₀ values ranging from 5–20 μM .
2-(3,4-Dimethylphenyl) Analogs
A closely related compound, 2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1021262-12-3), shares a high structural similarity (98%) with the target compound.
Fluorinated Derivatives
Fluorine substitution is common in medicinal chemistry to enhance bioavailability. For example, 5-(2-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1775481-89-4) incorporates fluorine atoms, which could improve target binding via halogen interactions .
Comparison Table: Substituent Effects
Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one vs. Non-Dihydro Analogs
Dihydro derivatives, such as dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, exhibit unique pharmacokinetic properties. For example, compound 8 (dihydro form) exists in equilibrium with its acyclic β-amidomethyl vinyl sulfone (7), functioning as a prodrug. This equilibrium enables controlled release of reactive intermediates, enhancing target engagement in covalent inhibition strategies .
Q & A
Q. Key SAR insights :
| Substituent Position | Effect on Activity | Example | Source |
|---|---|---|---|
| 3,4-Dimethoxyphenyl (Ring A) | Enhances binding to kinase ATP pockets via H-bonding | 2-(3,4-Dimethoxyphenyl) derivative: IC50 = 5 µM vs. A549 | |
| Oxazole/oxadiazole moieties | Improves microbial target affinity | MIC = 0.25 µg/mL vs. M. tuberculosis | |
| Electron-withdrawing groups (e.g., Cl) | Increases metabolic stability | Chlorophenyl derivatives show longer in vivo half-life |
Methodology : Comparative IC50/MIC profiling of derivatives with systematic substituent variations .
Advanced: What challenges arise in scaling up synthesis, and how are purity and yield maintained?
- Challenges :
- Solutions :
Advanced: How should researchers address contradictions in reported IC50 values across studies?
- Potential causes :
- Resolution strategies :
Basic: What computational tools predict target interactions and binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR) and bacterial enzymes .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (e.g., 100 ns simulations for binding free energy calculations) .
Advanced: Which antimicrobial pathways are targeted by this compound?
- Mycobacterium tuberculosis : Inhibits cell wall biosynthesis (targeting InhA) and iron uptake .
- Gram-negative bacteria : Disrupts efflux pumps (e.g., AcrB-TolC) via hydrophobic interactions with oxadiazole groups .
Basic: How does X-ray crystallography contribute to structural characterization?
- Key applications :
- Confirms dihedral angles between aromatic rings (e.g., 16.05° for phenyl-pyrazole orientation) .
- Validates screw-boat conformation of the pyrazine ring, critical for target binding .
- Protocol : Crystals grown via slow evaporation (ethyl acetate) yield 0.40 × 0.20 × 0.10 mm blocks for diffraction (MoKα radiation, 293 K) .
Advanced: What in vitro assays assess cytotoxicity and selectivity?
- Cytotoxicity : LDH release assays in HEK293 (normal cells) vs. cancer lines .
- Selectivity index (SI) : SI = IC50(normal)/IC50(cancer); derivatives with SI >10 are prioritized .
Advanced: How to design experiments identifying off-target effects in multi-target therapies?
- Proteome-wide profiling :
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., autophagy vs. apoptosis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
